molecular formula C22H20 B13797505 Styrene,butadiene,divinylbenzene

Styrene,butadiene,divinylbenzene

Cat. No.: B13797505
M. Wt: 284.4 g/mol
InChI Key: RMCJTQBFLGKYFS-OHGNNXCFSA-N
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Description

  • Styrene (C₈H₈): A vinyl aromatic monomer widely used in polymers like polystyrene (PS), acrylonitrile-butadiene-styrene (ABS), and styrene-butadiene rubber (SBR). It provides rigidity and glassy phases in block copolymers .
  • Butadiene (C₄H₆): A conjugated diene monomer critical in elastomer production, such as polybutadiene rubber (PBR) and SBR. Its low glass transition temperature (Tg ≈ -80°C) imparts flexibility .
  • Divinylbenzene (DVB, C₁₀H₁₀): A cross-linking agent with two vinyl groups, commonly copolymerized with styrene to enhance thermal stability and mechanical strength in resins (e.g., Amberlite® XAD-2) .

Properties

Molecular Formula

C22H20

Molecular Weight

284.4 g/mol

IUPAC Name

1-[(1E)-buta-1,3-dienyl]-3,4-bis(ethenyl)-2-[(E)-2-phenylethenyl]benzene

InChI

InChI=1S/C22H20/c1-4-7-13-20-16-15-19(5-2)21(6-3)22(20)17-14-18-11-9-8-10-12-18/h4-17H,1-3H2/b13-7+,17-14+

InChI Key

RMCJTQBFLGKYFS-OHGNNXCFSA-N

Isomeric SMILES

C=C/C=C/C1=C(C(=C(C=C1)C=C)C=C)/C=C/C2=CC=CC=C2

Canonical SMILES

C=CC=CC1=C(C(=C(C=C1)C=C)C=C)C=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of styrene, butadiene, and divinylbenzene copolymers typically involves free radical polymerization. This process can be carried out using various techniques, including suspension, emulsion, and solution polymerization. The choice of technique depends on the desired properties of the final product.

    Suspension Polymerization: In this method, the monomers are dispersed in water with the help of a stabilizing agent. The polymerization is initiated by a free radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).

    Emulsion Polymerization: This technique involves the use of surfactants to create micelles in which the polymerization occurs. The monomers are emulsified in water, and the polymerization is initiated by a water-soluble initiator, such as potassium persulfate.

    Solution Polymerization: In this method, the monomers are dissolved in a suitable solvent, and the polymerization is initiated by a free radical initiator.

Industrial Production Methods

Industrial production of styrene, butadiene, and divinylbenzene copolymers often involves continuous processes to ensure consistent product quality and high production rates. The choice of production method depends on the specific application and desired properties of the final product.

Chemical Reactions Analysis

Types of Reactions

Styrene, butadiene, and divinylbenzene copolymers can undergo various chemical reactions, including oxidation, reduction, and substitution.

    Oxidation: The copolymers can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can be carried out using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce hydroxyl or carboxyl-functionalized polymers, while substitution can introduce halogen or alkyl groups into the polymer .

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity and Polymerization Behavior
Compound Reactivity Order (Copolymerization) Key Cross-Linking Role Inhibitor Requirement (TBC, ppm)
Styrene Lower than DVB, BD None 10–50
Butadiene Intermediate reactivity None 50–100
Divinylbenzene Highest (p-DVB > m-DVB > BD > St) Primary cross-linker 1500–2000
Similar Compounds
Isoprene Lower than BD None 150–300
Ethylene glycol dimethacrylate Comparable to DVB Cross-linker in acrylates Not specified
  • Key Findings: DVB’s high reactivity and dual vinyl groups make it superior for creating branched or cross-linked networks compared to monovinyl analogs like styrene . Butadiene’s conjugation enables rapid polymerization, but its reactivity is lower than DVB isomers (p-DVB > m-DVB) .
Mechanical and Thermal Properties
Polymer/Composite Tensile Strength (MPa) Modulus (GPa) Key Application
SBS (Styrene-Butadiene-Styrene) High (>20) 1–2 Asphalt modification
Styrene-DVB Copolymer Moderate (varies with cross-link density) 2–3 Chromatography resins
Similar Compounds
SEBS (Styrene-Ethylene-Butadiene-Styrene) High 0.5–1 High-temperature asphalt
ABS (Acrylonitrile-Butadiene-Styrene) 40–50 2–3 Electronics casing
  • Key Findings: Styrene-containing block copolymers (e.g., SBS, SEBS) exhibit high tensile strength due to rigid polystyrene domains .
Functional and Dielectric Properties
Material Dielectric Constant (Dk) Loss Tangent (Df) Application Example
Styrene-DVB Copolymer ~2.4 ~0.0002 High-frequency circuit boards
Butadiene Homopolymer ~2.3 ~0.0003 Insulation materials
Similar Compounds
Polyethylene (PE) ~2.3 ~0.0001 Cable sheathing
  • Key Findings :
    • Styrene-DVB copolymers are preferred in high-frequency applications due to their balanced dielectric properties and chemical resistance .

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